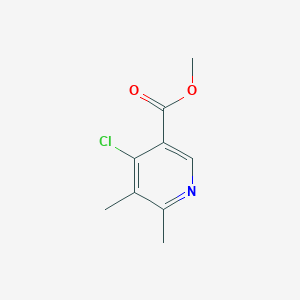![molecular formula C9H14O3 B2433935 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2247107-46-4](/img/structure/B2433935.png)
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid” is a chemical compound with the CAS Number: 2247107-46-4 . It has a molecular weight of 170.21 and its IUPAC name is the same as the common name . The compound is typically stored at room temperature and it comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14O3/c1-8-2-4-9(5-3-8,7(10)11)12-6-8/h2-6H2,1H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) and Porous Materials
The compound’s rigid, cage-like structure makes it an excellent candidate for constructing metal-organic frameworks (MOFs). MOFs are porous materials with tunable pore sizes, and they find applications in gas storage, catalysis, and drug delivery. Researchers have explored incorporating 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid into MOFs to enhance their stability and adsorption properties .
Chiral Ligands in Asymmetric Catalysis
Chiral ligands play a crucial role in asymmetric catalysis, where they enable the synthesis of enantiomerically pure compounds. Researchers have investigated the use of 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid derivatives as chiral ligands in various catalytic reactions. These ligands can impart high selectivity and efficiency to the desired transformations .
Transparent Metal-Organic Frameworks (tMOFs)
Creating transparent MOFs is challenging due to the strong absorption of aromatic linkers. However, 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid offers an opportunity to design tMOFs. By incorporating it into MOF structures, researchers aim to achieve transparency while maintaining the framework’s porosity and functionality .
Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates
Researchers have developed a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates using 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid as a starting material. This method provides good to excellent yields with remarkable enantioselectivities under mild, metal-free conditions .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propiedades
IUPAC Name |
4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8-2-4-9(5-3-8,7(10)11)12-6-8/h2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUJGDIGSWYGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(OC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2247107-46-4 |
Source


|
| Record name | 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433853.png)
![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2433857.png)
![5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2433858.png)

![2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B2433861.png)
![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2433862.png)




![3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2433869.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2433873.png)
![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2433874.png)